4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one
Description
This compound (CAS: 859108-21-7, molecular formula: C₁₈H₂₁NO₅) features a chromen-2-one core substituted with a hydroxyl group at position 6, a methyl group at position 7, and a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl moiety at position 4 . Key properties include:
- Molecular weight: 331.4 g/mol
- XLogP3: 1.3 (moderate lipophilicity)
- Hydrogen bond donors/acceptors: 1/6
- Topological polar surface area (TPSA): 68.2 Ų
The spirocyclic system introduces conformational rigidity, while the hydroxyl and methyl groups influence solubility and intermolecular interactions. Its synthesis involves multi-step condensation and reduction reactions, as evidenced by protocols in spirocyclic heterocycle synthesis .
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12-8-16-14(10-15(12)20)13(9-17(21)24-16)11-19-4-2-18(3-5-19)22-6-7-23-18/h8-10,20H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKBMXSBCJZJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. One common method involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride under controlled conditions . The resulting intermediate is then subjected to further reactions to introduce the chromenone moiety and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction of the chromenone moiety results in dihydro derivatives.
Scientific Research Applications
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- The cyclopenta-fused analog (C₂₀H₂₃NO₄) exhibits higher lipophilicity (XLogP3 = 2.1) due to reduced polarity from the fused cyclopentane ring .
- The 6-isopropyl-substituted chromenone (C₁₉H₂₃NO₄) lacks the hydroxyl group, reducing hydrogen-bonding capacity but enhancing membrane permeability .
Structural Analysis and Crystallography
The spirocyclic systems in these compounds exhibit puckering conformations, as defined by Cremer-Pople parameters . Computational tools like SHELX and WinGX have been critical in resolving their 3D structures, particularly for understanding hydrogen-bonding networks and crystal packing .
Biological Activity
The compound 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromone backbone, which is a significant structural motif in many bioactive compounds. The presence of the spirocyclic structure and the dioxane ring may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 258.30 g/mol |
| CAS Number | [insert CAS number] |
| IUPAC Name | This compound |
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling.
- σ1 Receptor Modulation : Studies have shown that derivatives of this compound exhibit significant affinity for sigma receptors, particularly σ1 receptors, which are implicated in neuroprotective effects and modulation of pain pathways .
- Antioxidant Activity : The hydroxy group on the chromone structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, although detailed mechanisms remain to be elucidated.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that compounds similar to This compound significantly reduced cell death and improved cell viability through σ1 receptor activation .
Case Study 2: Analgesic Properties
In an animal model of chronic pain, administration of the compound demonstrated a notable reduction in pain sensitivity compared to controls. This effect was attributed to the modulation of σ1 receptors and subsequent downstream signaling pathways .
Pharmacological Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Potential use in treating conditions like Alzheimer’s disease due to its neuroprotective properties.
- Pain Management : As an analgesic agent, it could serve as a novel treatment for chronic pain syndromes.
- Antioxidant Therapies : Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative stress-related damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
